Racemomycin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

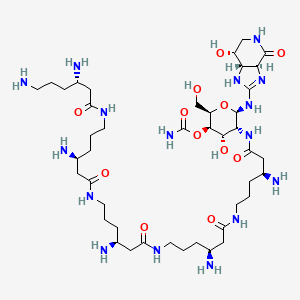

Racemomycin E is a natural product found in Streptomyces, Streptomyces vinaceusdrappus, and Streptomyces fradiae with data available.

科学的研究の応用

Insecticidal Activity

Racemomycin E, as a part of the streptothricin group of antibiotics, has been found to exhibit insecticidal activity. Studies have shown that racemomycin derivatives have a broad-spectrum insecticidal effect on various insects, including Blattella germanica and Musca domestica. Particularly, racemomycin-D demonstrated strong insecticidal effects on Culex pipiens molestus larvae and exhibited inhibitory activity on feeding at certain concentrations (Takemoto et al., 1980).

Antimicrobial and Antifungal Properties

Racemomycin E and its derivatives have been investigated for their antimicrobial activities. It was found that the compound is effective against both gram-positive and gram-negative bacteria, as well as Mycobacterium. The presence of β-lysine residues in racemomycin compounds correlates with increased antimicrobial and antifungal activities, as evidenced by studies on racemomycin A, B, C, and D (Sawada et al., 1974), (Inamori et al., 1990).

Plant Growth Inhibition

Racemomycin E has shown inhibitory activity on plant growth. Studies reveal that racemomycin-D, for instance, strongly inhibits the growth of various plant species at certain concentrations, suggesting its potential application in agriculture and plant science research (Kubo et al., 1985).

Biochemical Studies

Research has been conducted on the physiological and biochemical effects of racemomycin E and its derivatives. This includes studies on its impact on cellular metabolism, as well as investigations into its chemical structure and synthesis pathways (Inamori et al., 1984), (Takemura, 1960).

Mechanisms of Action

Studies have focused on understanding the mechanisms of action of racemomycin E, particularly in terms of its insecticidal and plant growth inhibitory effects. This includes histopathological studies and investigations into the compound's impact on cellular structures and metabolic pathways (Kubo et al., 1987), (Kubo et al., 1983).

特性

CAS番号 |

3484-68-2 |

|---|---|

製品名 |

Racemomycin E |

分子式 |

C43H82N16O12 |

分子量 |

1015.2 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C43H82N16O12/c44-11-1-6-23(45)16-30(62)51-12-2-7-24(46)17-31(63)52-13-3-8-25(47)18-32(64)53-14-4-9-26(48)19-33(65)54-15-5-10-27(49)20-34(66)56-37-38(67)39(71-42(50)69)29(22-60)70-41(37)59-43-57-35-28(61)21-55-40(68)36(35)58-43/h23-29,35-39,41,60-61,67H,1-22,44-49H2,(H2,50,69)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,68)(H,56,66)(H2,57,58,59)/t23-,24-,25-,26-,27-,28+,29+,35+,36-,37+,38-,39-,41+/m0/s1 |

InChIキー |

SFBVRPSSMVXTDR-PTESPJIQSA-N |

異性体SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)O |

SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)O |

正規SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)O |

同義語 |

A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)

![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)

![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)

![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)

![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)

![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)

![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)